R-(-)-Manidipine is a dihydropyridine calcium channel blocker that has been extensively studied for its pharmacological effects, particularly in the context of hypertension and renal vascular health. The development of manidipine was based on the hypothesis that antihypertensive drugs which improve renal hemodynamics could offer therapeutic benefits to patients with hypertension1. This comprehensive analysis will delve into the mechanism of action of manidipine and its applications across various fields, drawing on the findings from relevant research studies.
In the field of hypertension management, manidipine's ability to improve renal circulation is of particular interest. The drug not only lowers blood pressure but also has a favorable impact on renal hemodynamics, which is beneficial for hypertensive patients with or without vascular complications1. Its efficacy in preventing the development of cerebrovascular lesions and inhibiting the progression of vascular damage in the brain and kidneys has been documented in stroke-prone hypertensive rats1.
Manidipine's renal-protective properties are evident in its modulation of the renal microcirculatory actions and its antagonistic effects on ET-1-induced renal impairments2. The drug's preferential activity in the renal vasculature and its ability to maintain renal perfusion and filtration rates even in the presence of vasoconstrictive challenges highlight its potential in protecting renal function2.
While manidipine shares the coronary dilating effect common to dihydropyridines, its cardiodepressant effects are less potent than those of other drugs in the same class1. This characteristic may offer an advantage in terms of cardiovascular safety, making it a suitable option for patients with concurrent cardiac conditions.
Manidipine has also been shown to inhibit the proliferative response of the intima to balloon catheter-induced injury in the carotid arteries of spontaneously diabetic rats1. This suggests a role for manidipine in the management of vascular injury and the prevention of restenosis, a common complication following interventions like angioplasty.
R-(-)-Manidipine is synthesized from various organic compounds through specific chemical reactions. It is classified as a pharmaceutical compound under the category of antihypertensive agents. The compound's chemical formula is CHNO, and it is recognized in chemical databases under the identifier CID 13632719.
The synthesis of R-(-)-manidipine involves several key steps, primarily focusing on the use of 1-benzhydryl-4-(2-hydroxyethyl)piperazine as a starting material. The process can be summarized as follows:
An improved method has been developed that optimizes purification processes, eliminating high-vacuum rectification and column chromatography, resulting in a product with a maximum single impurity controlled within 0.1% and high purity levels (greater than 99%) .
R-(-)-Manidipine features a complex molecular structure typical of dihydropyridine derivatives. Its structural integrity can be described as follows:
The molecular weight of R-(-)-manidipine is approximately 618.71 g/mol, and its melting point ranges from 124.6°C to 127.2°C .
R-(-)-Manidipine participates in several chemical reactions that are crucial for its synthesis and potential modifications:
These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product .
The mechanism of action of R-(-)-manidipine primarily revolves around its role as a calcium channel blocker:
R-(-)-manidipine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
R-(-)-manidipine has significant applications in clinical pharmacology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3